tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
HSWMDSWJFLISJY-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C#N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydroformylation and Subsequent Functionalization
A prominent method involves asymmetric hydroformylation of bicyclic lactam precursors to introduce formyl groups selectively, followed by transformations to install the cyano substituent.
Starting from protected bicyclic lactams such as tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, asymmetric hydroformylation using rhodium catalysts with chiral ligands (e.g., Kelliphite) under CO/H2 atmosphere at mild temperatures (around 50 °C) yields regio- and stereoselective aldehyde intermediates.
The aldehyde intermediates, such as tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, are then subjected to reductive amination, methanolysis, or reduction to yield various functionalized derivatives.
Conversion of the aldehyde group to the cyano group is typically achieved via cyanide substitution reactions or through intermediate oxime formation followed by dehydration.
Reduction and Functional Group Transformations
Sodium borohydride reduction of aldehyde intermediates yields hydroxymethyl derivatives, which can be further manipulated chemically to introduce the cyano group at the 5-position.
Methanolysis under basic conditions (e.g., sodium methoxide in methanol) converts formyl derivatives to methyl esters, which can be further functionalized.
Protection and Deprotection Steps
The tert-butyl ester group is introduced early in the synthesis to protect the carboxylate functionality, facilitating selective reactions at other positions without affecting the acid group.
The Boc (tert-butoxycarbonyl) protecting group is commonly used for the nitrogen atom to maintain stability during transformations.
Stereochemical Control
The use of chiral catalysts and ligands in hydroformylation ensures high enantio- and diastereoselectivity, yielding predominantly the (1S,4R,5R) isomer.
NMR techniques (NOESY, COSY, HMBC, HSQC) and X-ray crystallography confirm the stereochemical outcome of the synthesis.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Asymmetric hydroformylation | Rh(acac)(CO)2, (S,S)-Kelliphite, CO/H2 (1:1), 50 °C, 5 bar, 16 h | 55-76 | High regio- and stereoselectivity |
| Reduction of aldehyde | NaBH4, ethanol, room temp, 4 h | 26 | Single diastereomer isolated |
| Methanolysis | NaOMe, MeOH, 0 °C to room temp, 10 min | >30:1 regioisomeric ratio | High selectivity for desired product |
| Cyanation (general) | Various cyanide sources, dehydration of oximes | Variable | Requires optimization for yield |
Detailed Research Findings
The hydroformylation step is critical for regioselective introduction of the aldehyde at the 5-position of the bicyclic ring, which is a precursor to the cyano group.
The use of chiral phosphine ligands such as Kelliphite in rhodium-catalyzed hydroformylation provides excellent control over stereochemistry, essential for biological activity.
Subsequent reduction and functional group interconversions are performed under mild conditions to preserve the bicyclic framework and stereochemical integrity.
The tert-butyl ester protecting group is stable under the reaction conditions and can be removed later if necessary.
Analytical techniques including NMR and X-ray crystallography confirm the exclusive formation of the exo epimer and the desired stereochemical configuration.
Summary Table of Key Intermediates
| Compound Name | Structure Feature | Role in Synthesis |
|---|---|---|
| tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | Aldehyde at 5-position, tert-butyl ester protected | Intermediate for cyanation |
| tert-butyl ((1R,2R,4R)-2,4-bis(hydroxymethyl)cyclopentyl)carbamate | Reduced alcohol derivative | Intermediate for further functionalization |
| (1R,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl ester | Target compound | Final product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
This compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its structural framework is conducive to creating biologically active molecules, especially in the development of drugs targeting central nervous system disorders. The bicyclic structure allows for the introduction of diverse functional groups that can enhance pharmacological properties.
Case Study:
A notable application is in the synthesis of inhibitors for neurotransmitter receptors, where modifications to the azabicyclo structure have shown promising results in binding affinity and selectivity for specific receptor subtypes.
Synthetic Methodologies
2. Asymmetric Synthesis:
The compound is utilized in asymmetric synthesis processes due to its chiral nature. Researchers have developed methodologies that leverage its stereochemistry to produce enantiomerically pure compounds efficiently.
Table 1: Asymmetric Synthesis Applications
| Application Area | Description | Outcome |
|---|---|---|
| Chiral Amines | Synthesis of chiral amines using this compound | High enantiomeric excess achieved |
| Proline Analogues | Used as a precursor for proline derivatives | Enhanced biological activity |
| β-Substituted Compounds | Building blocks for β-substituted amino acids | Improved selectivity in biological assays |
Catalysis
3. Catalytic Processes:
tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its role in catalytic reactions, particularly in organic transformations that require chiral catalysts.
Case Study:
In recent studies, this compound has been shown to significantly improve the enantioselectivity of reactions involving nucleophilic attacks on carbonyl compounds. This enhancement is attributed to the unique steric and electronic properties imparted by the bicyclic structure.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to its targets. Pathways involved may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
The presence of the cyano group in tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- CAS Number : 2166269-28-7
The compound features a bicyclic structure that contributes to its biological activity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures may act as inhibitors of various enzymes involved in metabolic pathways.
Enzyme Inhibition
One notable study highlighted the compound's ability to inhibit cathepsin enzymes, which are involved in protein degradation and have been implicated in various diseases, including cancer and inflammatory disorders . The inhibition of these enzymes may lead to therapeutic effects by modulating cellular processes.
Biological Activity Data
A summary of key biological activities observed in research studies is presented in the table below:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of cathepsin activity | |
| Antimicrobial Activity | Potential antibacterial effects | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential applications of this compound.
- Case Study on Cathepsin Inhibition :
- Antimicrobial Properties :
- Cytotoxic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
